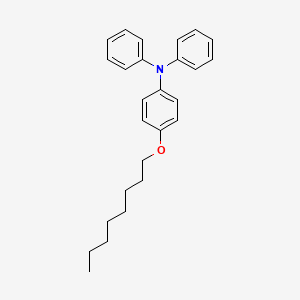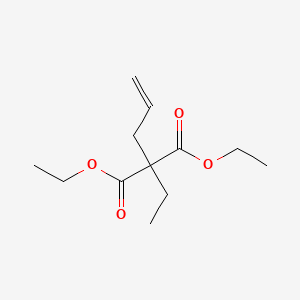
6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid: is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an isobutyl group at the 5th position and a methyl group at the 6th position on the nicotinic acid ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid can be achieved through multicomponent reactions involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
化学反応の分析
Types of Reactions: 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The aromatic ring of this compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the function of nicotinic acid derivatives in biological systems.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other industrial products.
作用機序
The mechanism of action of 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
類似化合物との比較
- 6-Isobutyl-5-methyl-nicotinic acid
- Methyl nicotinate
- Nicotinic acid
Comparison: 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the isobutyl and methyl groups on the nicotinic acid ring.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)4-9-5-10(11(13)14)6-12-8(9)3/h5-7H,4H2,1-3H3,(H,13,14) |
InChIキー |
NNNXXHZAZGFYBU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)C(=O)O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(Methylsulfanyl)methoxy]benzene-1,2-diamine](/img/structure/B8657205.png)



![3,4-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657252.png)


